Nuclear Receptor Selectivity Profile of AZD9977 vs. Eplerenone
AZD9977 exhibits high selectivity for the mineralocorticoid receptor (MR) over glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors, with a selectivity profile similar to eplerenone . In competition binding assays using recombinantly expressed receptor ligand-binding domains, AZD9977 demonstrated a pKi of 7.5 ± 0.1 (n=22) for human MR, compared to eplerenone's pKi of 7.0 ± 0.1 (n=10) . Affinities for off-target receptors were low: GR pKi = 5.4 ± 0.1 (AZD9977) vs. 4.9 ± 0.1 (eplerenone); PR pKi = 4.6 ± 0.4 vs. 4.3 ± 0.2; AR pKi <4.3 vs. 5.3 ± 0.3 .
| Evidence Dimension | Binding affinity (pKi) to nuclear receptors |
|---|---|
| Target Compound Data | MR: pKi 7.5 ± 0.1; GR: pKi 5.4 ± 0.1; PR: pKi 4.6 ± 0.4; AR: pKi <4.3 |
| Comparator Or Baseline | Eplerenone: MR pKi 7.0 ± 0.1; GR pKi 4.9 ± 0.1; PR pKi 4.3 ± 0.2; AR pKi 5.3 ± 0.3 |
| Quantified Difference | AZD9977 MR affinity 0.5 log unit (≈3-fold) higher than eplerenone; similar off-target selectivity |
| Conditions | Competition binding assays using recombinantly expressed human GR-LBD, AR-LBD, PR-LBD, and MR |
Why This Matters
High selectivity for MR over other steroid receptors minimizes off-target endocrine effects, a critical consideration for chronic dosing in cardio-renal populations.
- [1] Bamberg K, Johansson U, Edman K, et al. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion. PLoS One. 2018;13(2):e0193380. Table 1. View Source
